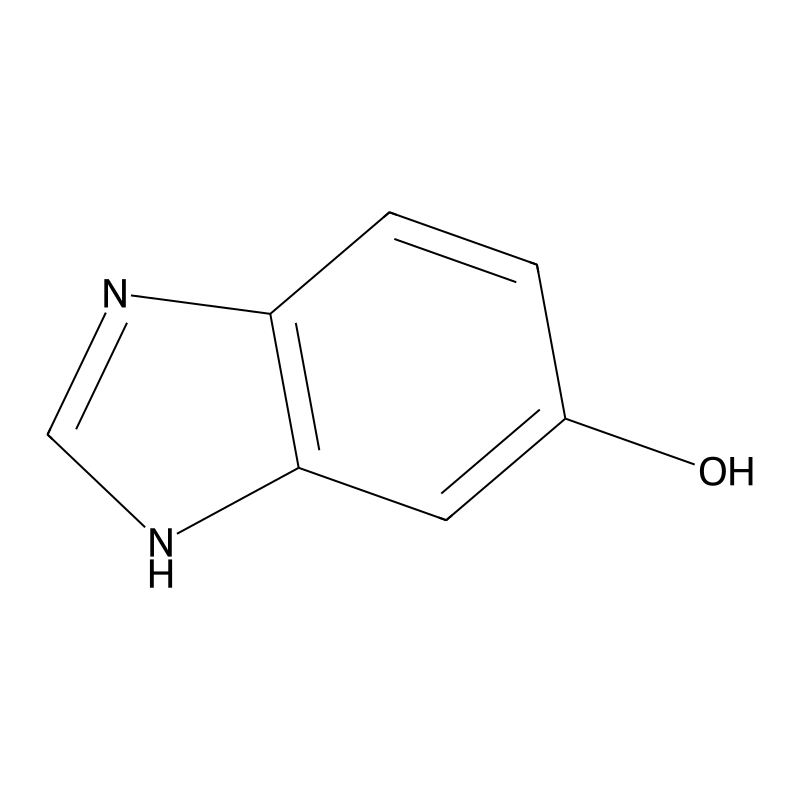

5-Hydroxybenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Hydroxybenzimidazole is a functionalized heterocyclic building block characterized by a benzimidazole core bearing a reactive phenolic hydroxyl group at the 5-position. Commercially, it is procured as a high-purity precursor for pharmaceutical synthesis, a critical analytical reference standard, and a specialized ligand in biocatalytic pathways [1]. Unlike unsubstituted benzimidazole, the presence of the 5-hydroxyl group significantly alters the electronic distribution, providing an orthogonal reactive site with a pKa of approximately 9.7, which enables selective etherification and esterification [2]. This dual functionality—acting both as a hydrogen bond donor and a modifiable synthetic handle—makes it an indispensable material for developing advanced drug scaffolds, functional polymers, and complex cobamide derivatives where precise structural and electronic properties dictate downstream performance.

Substituting 5-hydroxybenzimidazole with closer analogs like unsubstituted benzimidazole, 5-methylbenzimidazole, or 5-methoxybenzimidazole fundamentally compromises process outcomes and analytical validity. In pharmaceutical quality control, 5-methoxybenzimidazole cannot serve as a surrogate for Lansoprazole Impurity 26, as it fails to match the exact chromatographic retention time and mass fragmentation required for regulatory compliance . In synthetic workflows, replacing the hydroxyl group with a methyl or methoxy group eliminates the hydrogen bond donor capability, which is critical for stabilizing enzyme-inhibitor complexes and directing regiospecific enzymatic activation[1]. Furthermore, the loss of the reactive phenolic site prevents downstream O-alkylation, stripping the molecule of its primary utility as a divergent building block for functionalized materials.

Regiospecific Activation in Cobamide Precursor Synthesis

In the biocatalytic synthesis of cobamide derivatives, the structural features of the lower ligand dictate the efficiency and purity of the final product. Research demonstrates that the phosphoribosyltransferase enzyme MtCobT regiospecifically activates 5-hydroxybenzimidazole to form a single isomer, 5-OHBza-ribotide [1]. In contrast, using asymmetric analogs or generic systems (such as EcCobT) results in a mixed yield of both 5- and 6-ribotide isomers. This absolute regiospecificity streamlines downstream processing by eliminating the need for complex, yield-reducing chiral or isomeric separations.

| Evidence Dimension | Regiospecificity of phosphoribosylation (isomer ratio) |

| Target Compound Data | 100% regiospecific formation of the 5-OHBza-RP isomer |

| Comparator Or Baseline | Generic/asymmetric benzimidazole activation systems (mixed 5- and 6-isomers) |

| Quantified Difference | Single isomer formation vs. mixed isomer generation |

| Conditions | In vitro enzymatic reconstitution using MtCobT |

Procurement of 5-hydroxybenzimidazole ensures high-yield, isomerically pure biocatalytic production, directly reducing downstream purification costs.

Regulatory Compliance in Pharmaceutical Impurity Profiling

For QA/QC laboratories supporting the manufacturing of proton pump inhibitors, precise analytical standards are non-negotiable. 5-Hydroxybenzimidazole is the exact structural match for Lansoprazole Impurity 26. Attempting to substitute this standard with 5-methoxybenzimidazole or unsubstituted benzimidazole results in total analytical failure, as the comparators exhibit distinctly different HPLC retention times and MS/MS fragmentation patterns. Procurement of the exact CAS 41292-65-3 compound is legally and technically required to validate impurity clearance during API synthesis.

| Evidence Dimension | Chromatographic and mass spectrometric identity |

| Target Compound Data | 100% structural and analytical match for Lansoprazole Impurity 26 |

| Comparator Or Baseline | 5-Methoxybenzimidazole (retention time and mass mismatch) |

| Quantified Difference | 0 deviation in analytical profile vs. complete analytical mismatch |

| Conditions | HPLC/MS analytical validation for API quality control |

Buyers must procure this exact compound to satisfy stringent regulatory requirements for pharmaceutical impurity tracking and method validation.

Target Binding Stabilization in Urokinase Inhibitor Scaffolds

In drug discovery, the 5-hydroxyl group provides a critical anchoring point for target stabilization. NMR-based screening of urokinase inhibitors revealed that 2-amino-5-hydroxybenzimidazole scaffolds leverage the 5-OH group to form specific electrostatic and hydrophobic interactions within the enzyme's binding pocket [1]. Unsubstituted benzimidazole analogs lack this hydrogen bond donor, resulting in a greater than 10-fold reduction in inhibitory potency. Additionally, these scaffolds maintain a favorable pKa of approximately 7.5, allowing them to remain uncharged at physiological pH, unlike traditional amidine-based inhibitors (pKa > 9.0).

| Evidence Dimension | Inhibitory potency and physiological charge state |

| Target Compound Data | High binding stabilization via 5-OH H-bonding; pKa ~7.5 |

| Comparator Or Baseline | Unsubstituted benzimidazole (>10-fold lower potency) / Amidine inhibitors (pKa > 9.0) |

| Quantified Difference | >10-fold higher potency than unsubstituted analogs; ~1.5 pH unit shift toward neutrality vs. amidines |

| Conditions | NMR-based urokinase inhibition screening and structural crystallization |

Selecting the 5-hydroxy derivative over generic benzimidazoles provides medicinal chemists with a superior scaffold for developing orally bioavailable, high-potency therapeutics.

Phenolic Reactivity for Divergent Library Synthesis

The chemical versatility of 5-hydroxybenzimidazole is anchored by its reactive phenolic hydroxyl group, which exhibits a pKa of approximately 9.7[1]. This specific electronic profile allows for selective O-alkylation and esterification under standard basic conditions, enabling the rapid synthesis of diverse 5-alkoxybenzimidazoles. In direct contrast, analogs such as 5-methylbenzimidazole possess unreactive alkyl substituents at the 5-position, offering zero orthogonal reactive sites for etherification. This makes 5-hydroxybenzimidazole a vastly superior precursor for materials scientists building functionalized polymer libraries.

| Evidence Dimension | Availability of orthogonal reactive sites for etherification |

| Target Compound Data | 1 highly reactive phenolic -OH group (pKa ~9.7) |

| Comparator Or Baseline | 5-Methylbenzimidazole (0 reactive sites at the 5-position) |

| Quantified Difference | 1 reactive site vs. 0 reactive sites for O-alkylation |

| Conditions | Standard basic etherification/esterification synthesis workflows |

Procuring this compound allows synthetic chemists to generate extensive, customizable libraries of functionalized materials from a single, stable building block.

Biocatalytic Synthesis of Cobamide Derivatives

Ideal for use as a regiospecific lower ligand precursor in engineered microbial systems or in vitro enzymatic cascades, where its absolute regiospecificity with CobT enzymes eliminates the need for complex isomer separation [1].

Pharmaceutical QA/QC Reference Standards

Mandatory for analytical laboratories conducting HPLC/MS method validation and impurity tracking for proton pump inhibitors, specifically acting as the exact structural reference for Lansoprazole Impurity 26 .

Scaffold for Orally Bioavailable Enzyme Inhibitors

The preferred core building block for designing 2-aminobenzimidazole-class urokinase inhibitors, leveraging its unique pKa profile and hydrogen-bonding capabilities to maximize target stabilization [2].

Precursor for Functionalized Materials and Polymers

Highly suited as a starting material for etherification or esterification workflows to produce tailored 5-alkoxybenzimidazoles for advanced resins, coatings, and fluorescent dyes [2].

References

- [1] Mathur, Y., et al. 'CobT and BzaC catalyze the regiospecific activation and methylation of the 5-hydroxybenzimidazole lower ligand in anaerobic cobamide biosynthesis.' Journal of Biological Chemistry, vol. 295, no. 31, 2020.

- [3] Katz, B. A., et al. 'Identification of Novel Inhibitors of Urokinase via NMR-Based Screening.' Journal of Medicinal Chemistry, vol. 43, no. 18, 2000.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types